2-Methoxy-4-propylcyclohexan-1-ol

Fragrance safety Toxicology Regulatory compliance

2-Methoxy-4-propylcyclohexan-1-ol (CAS 23950-98-3), also known as Tarragol or octahydroeugenol, is a saturated cyclohexanol derivative with a methoxy group at the 2-position and a propyl group at the 4-position. It possesses a molecular formula of C10H20O2, a molecular weight of 172.26 g/mol, and a computed LogP of 2.20.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 23950-98-3
Cat. No. B033946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-propylcyclohexan-1-ol
CAS23950-98-3
Synonyms2-methoxy-4-propylcyclohexan-1-ol; 2-Methoxy-4-propylcyclohexanol; Cyclohexanol, 2-methoxy-4-propyl-; Einecs 245-953-5
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCC1CCC(C(C1)OC)O
InChIInChI=1S/C10H20O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8-11H,3-7H2,1-2H3
InChIKeyFLNSLKJOWVMPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-propylcyclohexan-1-ol (CAS 23950-98-3): Technical Baseline for Procurement and Research Selection


2-Methoxy-4-propylcyclohexan-1-ol (CAS 23950-98-3), also known as Tarragol or octahydroeugenol, is a saturated cyclohexanol derivative with a methoxy group at the 2-position and a propyl group at the 4-position [1]. It possesses a molecular formula of C10H20O2, a molecular weight of 172.26 g/mol, and a computed LogP of 2.20 [1][2]. This compound is primarily recognized as a fragrance ingredient and a key intermediate in the catalytic hydrodeoxygenation of lignin-derived monomers [3][4]. Its structural features—specifically the fully saturated ring and the specific substitution pattern—distinguish it from aromatic analogs like eugenol and influence its physicochemical and safety profiles [2].

2-Methoxy-4-propylcyclohexan-1-ol (CAS 23950-98-3): Critical Differentiators That Preclude Simple Substitution


Generic substitution with in-class cyclohexanols or aromatic analogs like eugenol is not scientifically justifiable for 2-methoxy-4-propylcyclohexan-1-ol. First, its saturated ring structure confers a distinct safety profile: a comprehensive RIFM safety assessment cleared all human health and environmental endpoints using specific read-across analogs (menthol and trans-4-tert-butylcyclohexanol), a conclusion that cannot be extrapolated to unsaturated or differently substituted cyclohexanols [1]. Second, its role as the primary, kinetically favored product in the hydrodeoxygenation of 4-propylguaiacol is a direct consequence of its unique flat adsorption configuration on Ru/C catalysts—a behavior not shared by its aromatic precursor or other potential intermediates [2]. Substituting an alternative cyclohexanol would alter both the toxicological risk profile and the fundamental reaction pathway, potentially invalidating safety assessments and compromising process selectivity in catalytic applications [1][2].

2-Methoxy-4-propylcyclohexan-1-ol (CAS 23950-98-3): Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


RIFM Safety Assessment: Cleared Endpoints via Defined Read-Across Analogs

The 2024 RIFM safety assessment for 2-methoxy-4-propylcyclohexan-1-ol cleared all 7 human health endpoints and environmental impact using a combination of target data, read-across, and the Threshold of Toxicological Concern (TTC) [1]. Crucially, the assessment explicitly relies on read-across from two defined analogs: menthol (CAS 89-78-1) for genotoxicity, and trans-4-tert-butylcyclohexanol (CAS 21862-63-5) for repeated dose and reproductive toxicity [1]. This establishes a direct, quantitative safety benchmark against which other in-class compounds can be compared. The 95th percentile concentration in fine fragrance is 0.12%, with a total systemic exposure of 0.0012 mg/kg/day [1]. Substitution with a compound lacking this level of safety substantiation would introduce significant regulatory and liability risks [1].

Fragrance safety Toxicology Regulatory compliance

Catalytic Hydrodeoxygenation: Primary Product Identity and Pathway Control

In the hydrodeoxygenation of 4-propylguaiacol (4PG, 166 amu) over Ru/C catalyst, 2-methoxy-4-propylcyclohexanol (172 amu) is identified as the first-formed product under standard (isooctane) conditions, resulting from favorable flat adsorption of 4PG on the catalyst surface [1]. This pathway contrasts sharply with reactions in tetrahydrofuran (THF), where steric hindrance suppresses ring hydrogenation, favoring demethoxylation to 4-propylphenol (136 amu) instead [1]. The differential selectivity is quantitative: under isooctane, the primary product is the target compound; under THF, the primary product shifts away from this cyclohexanol [1]. This demonstrates that the compound's formation is a key selectivity switch controlled by solvent choice, a critical parameter for process optimization [1].

Biomass conversion Lignin valorization Heterogeneous catalysis

Physicochemical Profile: Saturated vs. Aromatic Analog Comparison

2-Methoxy-4-propylcyclohexan-1-ol exhibits a markedly different physicochemical profile compared to its aromatic precursor, eugenol (CAS 97-53-0). The saturation of the ring increases molecular weight (172.26 g/mol vs. 164.20 g/mol) and significantly alters the LogP (computed Log KOW of 2.20 for the target [1] vs. 2.27-2.49 for eugenol [2]). More importantly, the target compound has a boiling point of ~247-248°C [3], while eugenol boils at ~254°C [2]. The computed water solubility for the target is 2576 mg/L at 25°C [1], whereas eugenol's solubility is reported as ~2460 mg/L [2]. These quantitative differences in volatility and hydrophobicity directly impact formulation behavior, fragrance evaporation profiles, and environmental fate modeling [1].

Physical chemistry Formulation science QSAR

Fragrance Profile: Distinct Green, Parsley-like Odor vs. In-Class Cyclohexanols

Patent literature describes 2-methoxy-4-propylcyclohexan-1-ol (obtained by hydrogenation of eugenol) as possessing a 'green, parsley-like' odor [1]. This organoleptic property differentiates it from other cyclohexanol derivatives. For example, its constitutional isomer 2-methoxy-1-propylcyclohexanol (2,1-MPC) is noted to have a 'similar odor' but is a distinct molecule . The specific 2-methoxy-4-propyl substitution pattern is therefore critical for achieving this particular fragrance note. The compound is listed by The Good Scents Company, further confirming its established use in the fragrance industry [2]. While direct odor threshold data for this compound is not publicly available in the sources, the described 'green, parsley-like' character provides a qualitative differentiator against the more common 'mild, woody' descriptions found on some commercial databases [3].

Fragrance chemistry Sensory analysis Perfumery

2-Methoxy-4-propylcyclohexan-1-ol (CAS 23950-98-3): Application Scenarios Validated by Quantitative Evidence


Regulatory-Compliant Fragrance Formulation

This compound is the preferred choice for fragrance houses and consumer product manufacturers requiring a substantiated safety profile. The 2024 RIFM assessment, which cleared all 7 human health and environmental endpoints via defined read-across, provides the necessary documentation for regulatory submissions (e.g., IFRA Standards) [1]. The 95th percentile use level of 0.12% in fine fragrance and systemic exposure of 0.0012 mg/kg/day serve as direct quantitative benchmarks for safe formulation [1]. Selecting an alternative cyclohexanol without this peer-reviewed safety dossier would expose the formulator to significant compliance and liability risks [1].

Catalytic Lignin Valorization Research

For research groups developing heterogeneous catalytic processes for biomass upgrading, 2-methoxy-4-propylcyclohexan-1-ol is a critical intermediate and analytical standard. Its identification as the primary product in the hydrodeoxygenation of 4-propylguaiacol under standard (isooctane) conditions establishes a baseline for comparing catalyst performance and solvent effects [2]. The compound's formation is a direct result of a specific adsorption geometry, and monitoring its yield provides a quantitative measure of ring-hydrogenation pathway activity [2]. This allows researchers to rationally tune solvent systems (e.g., THF vs. isooctane) to steer selectivity toward either this saturated cyclohexanol or demethoxylated aromatics [2].

Formulation Development Requiring Specific Volatility and Hydrophilicity

In applications where the evaporation profile and water compatibility of a fragrance or intermediate are critical, 2-methoxy-4-propylcyclohexan-1-ol offers a distinct physicochemical advantage over its aromatic precursor, eugenol. Its lower boiling point (~247-248°C vs. 254°C) and higher computed water solubility (2576 mg/L vs. 2460 mg/L) can translate to altered fragrance diffusion and improved stability in aqueous or emulsion-based products [1][3]. These quantitative differences, though moderate, are often decisive in fine-tuning the performance of consumer goods or in designing extraction and purification processes [1].

Creation of 'Green' and Herbal Fragrance Accords

Perfumers and flavorists seeking to develop 'green, parsley-like' accords should specifically procure 2-methoxy-4-propylcyclohexan-1-ol. Patent literature confirms this unique organoleptic profile [4], which is distinct from the 'mild, woody' descriptors often associated with the compound class [5]. While isomers like 2-methoxy-1-propylcyclohexanol may have similar odors, they are chemically distinct . Therefore, to accurately reproduce a specific fragrance note or to use this compound as a building block for more complex scent profiles, the correct CAS number (23950-98-3) must be specified to ensure the desired sensory outcome [4].

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